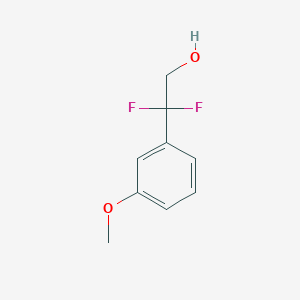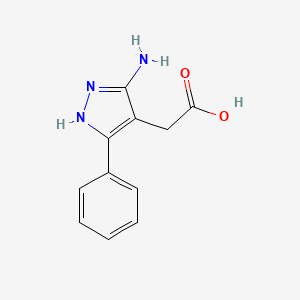
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols and amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol: This compound has a similar structure but with an additional fluorine atom on the phenyl ring.
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound differs by having an amine group instead of a hydroxyl group.
Uniqueness
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-2-3-7(5-8)9(10,11)6-12/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
AKLWBZHODREDAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CO)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)


![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)
![3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)
![4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)





![3-[Dodecyl(methyl)amino]propan-1-OL](/img/structure/B8559600.png)
